2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
IUPAC Name |
2-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-14-10-18(21-13-20-14)26-12-15-5-8-23(9-6-15)17-11-19(25)24-7-3-2-4-16(24)22-17/h2-4,7,10-11,13,15H,5-6,8-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKJNMRVJIQHMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)C3=CC(=O)N4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps. One approach starts with the preparation of a 6-methylpyrimidin-4-yl derivative, followed by its conversion to an intermediate that can react with piperidine. The final cyclization step introduces the pyrido[1,2-a]pyrimidin-4-one ring.
Industrial Production Methods
For industrial-scale production, efficient and cost-effective routes are chosen. This often involves optimizing each step's reaction conditions to maximize yield and purity, possibly utilizing catalysts and specific solvents to improve the overall process.
Chemical Reactions Analysis
Types of Reactions It Undergoes
2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions including:
Oxidation: Formation of oxidized derivatives.
Reduction: Conversion to reduced forms.
Substitution: Both nucleophilic and electrophilic substitution reactions, often depending on the specific functional groups involved.
Common Reagents and Conditions Used
Typical reagents might include oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride. Substitution reactions could involve halogenation reagents or other electrophiles/nucleophiles under acidic or basic conditions.
Major Products Formed
The major products depend on the reaction type, often leading to derivatives with modified functional groups that enhance or alter the compound’s properties.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial activity observed:
| Bacterial Strain | Inhibition Zone (mm) | IC50 (µM) |
|---|---|---|
| Salmonella typhi | 15 | 5.0 |
| Bacillus subtilis | 18 | 3.5 |
| Escherichia coli | 12 | 7.0 |
These results suggest a broad-spectrum antimicrobial capability, making it a candidate for further exploration in infectious disease treatment .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. A series of pyrido[3,4-d]pyrimidine derivatives, related to this compound, have shown selective activity against various cancer cell lines. Notably, compounds derived from similar structures were tested against the NCI 60 human cancer cell line panel and exhibited selective inhibitory effects against breast cancer and renal cancer cell lines .
Synthetic Methodologies
The synthesis of this compound typically involves several multi-step organic reactions:
- Formation of the pyrimidine core through condensation reactions.
- Introduction of functional groups , including piperidine and methyl groups via nucleophilic substitutions.
- Final functionalization to yield the target compound.
These synthetic routes are crucial for optimizing yield and purity in laboratory settings .
Case Study 1: Antimicrobial Activity Evaluation
In a study evaluating the antimicrobial efficacy of the compound, researchers conducted a series of tests against common bacterial strains. The results indicated significant inhibition zones and low IC50 values, suggesting its potential as an effective antimicrobial agent.
Case Study 2: Anticancer Screening
Another study focused on the anticancer properties of pyrido[3,4-d]pyrimidine derivatives related to this compound. The findings revealed that certain derivatives exhibited high selectivity against specific cancer cell lines, highlighting their potential as targeted chemotherapeutic agents .
Mechanism of Action
The compound interacts with specific molecular targets within biological systems, often through binding interactions that alter the activity of these targets. The exact pathways involved can be diverse and may include enzyme inhibition, receptor modulation, or interaction with DNA/RNA.
Comparison with Similar Compounds
The 4H-pyrido[1,2-a]pyrimidin-4-one core is highly modifiable, enabling diverse pharmacological applications. Below is a systematic comparison of the target compound with structurally related derivatives, focusing on substituents, synthesis, and biological relevance.
Substituent Variability and Pharmacological Implications
A. Halogenated Derivatives
- For instance, 3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one (28a) was obtained in 86% yield with a melting point of 159–160°C .
- Comparison : Halogenation introduces steric and electronic effects absent in the target compound, which may alter metabolic stability or target engagement.
B. Aromatic and Heteroaromatic Substitutions
- 9-Hydroxy-2-substituted derivatives (e.g., compounds 39–44 in ): These include benzyloxy, nitrobenzyloxy, and isoindolinylmethyl groups.
- Comparison : The target compound’s (6-methylpyrimidin-4-yl)oxy group offers a pyrimidine ring for π-stacking interactions, contrasting with the benzyl or nitroaromatic moieties in these analogs.
C. Piperidine/Piperazine-Modified Derivatives
- Risperidone analogs : Compounds like 3-{2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (Risperidone) feature a fluorobenzoisoxazole-piperidine moiety, critical for dopamine and serotonin receptor antagonism .
- Patent derivatives : and list compounds with piperidine/piperazine substitutions (e.g., 7-(1-methylpiperidin-4-yl), 7-(4-ethylpiperazin-1-yl)), which modulate solubility and blood-brain barrier penetration .
- Comparison : The target compound’s piperidine-(6-methylpyrimidinyl) group may offer distinct pharmacokinetics compared to Risperidone’s fluorobenzoisoxazole system or patent derivatives’ alkylated amines.
Biological Activity
2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound featuring multiple functional groups that contribute to its biological activity. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure includes:
- A pyrido[1,2-a]pyrimidinone core.
- A 6-methylpyrimidine moiety.
- A piperidine ring linked via a methylene bridge.
This unique combination of features enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.
Anticancer Activity
Research has indicated that derivatives of pyrido[1,2-a]pyrimidines exhibit significant anticancer properties. For instance:
- In vitro studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including breast and colorectal cancers. The IC50 values for related compounds have been reported as low as 18 μM against human breast cancer cells, suggesting promising efficacy .
The compound is believed to exert its effects through:
- Inhibition of Poly (ADP-Ribose) Polymerase (PARP) : This enzyme plays a crucial role in DNA repair mechanisms. Compounds similar to 2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one have been shown to inhibit PARP activity, leading to increased apoptosis in cancer cells .
Interaction Studies
Interaction studies reveal that the compound may bind effectively to various biological targets:
- Enzymatic Inhibition : It has been suggested that the compound can inhibit enzymes involved in critical signaling pathways associated with cancer progression .
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential:
- Solubility and Stability : Preliminary studies indicate that the compound maintains stability under physiological conditions, which is crucial for its bioavailability.
Case Studies and Research Findings
Q & A
Q. What are the standard synthetic routes for this compound, and what key reaction conditions are critical for optimizing yield?
The synthesis involves multi-step reactions, starting with cyclocondensation of 2-aminopyridine derivatives with α-keto esters in polyphosphoric acid (PPA) at 100°C to form the pyrido[1,2-a]pyrimidin-4-one core . Subsequent steps include nucleophilic substitution to introduce the piperidinyl-oxymethyl group and coupling with 6-methylpyrimidin-4-yl derivatives. Critical conditions include anhydrous environments, precise temperature control, and recrystallization for purification. Optimizing stoichiometry and reaction time improves yield.
Q. Which spectroscopic and chromatographic methods are essential for characterizing purity and structural integrity?
Nuclear Magnetic Resonance (¹H, ¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are mandatory for structural confirmation . High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV/Vis detection ensures purity (>99%). X-ray crystallography (using SHELXL ) resolves stereochemical ambiguities in crystalline forms.
Q. What safety protocols are recommended for laboratory handling?
Adhere to GHS hazard codes (e.g., H315 for skin irritation, H319 for eye damage) and use personal protective equipment (PPE), including gloves, goggles, and lab coats . Work under fume hoods to avoid inhalation, and store the compound in cool, dry conditions away from oxidizers. Emergency rinsing protocols (P305+P351+P338) are critical for exposure incidents.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported inhibitory activities across enzymatic assays?
Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, cofactors) or compound purity. Validate assays with standardized positive controls (e.g., known kinase inhibitors) and confirm compound integrity via HPLC and HRMS . Orthogonal methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) provide complementary binding data. Structural validation via X-ray crystallography (using SHELX-refined models ) ensures conformational accuracy.
Q. What strategies enhance selectivity of derivatives toward kinase targets?
Structure-Activity Relationship (SAR) studies should focus on modifying the 6-methylpyrimidin-4-yl group or piperidine linker to optimize steric and electronic interactions with kinase active sites . Computational docking (e.g., AutoDock Vina) guided by crystallographic data predicts binding modes. Derivatives with hydroxy groups (as in ) improve hydrogen-bonding potential, while fluorinated analogs (e.g., 4-fluorobenzoyl substitutions ) enhance metabolic stability.
Q. What experimental approaches evaluate metabolic stability in preclinical studies?
Use liver microsome assays (human/rat) incubated at 37°C with NADPH cofactors. Analyze phase I metabolites (oxidation, demethylation) and phase II conjugates (glucuronidation) via LC-MS/MS . Compare half-life (t₁/₂) and intrinsic clearance (CLₐᵤᵢₙₜ) values. Controlled oxygen-free environments (e.g., argon atmosphere) prevent oxidative degradation during testing.
Q. How to address discrepancies between computational docking predictions and experimental binding affinities?
Reassess force field parameters (e.g., solvation models, partial charges) in docking software. Incorporate molecular dynamics simulations to account for protein flexibility. Validate with experimental techniques like SPR or ITC. Use SHELXL-refined crystal structures to ensure accurate starting conformations. Solvent-accessible surface area (SASA) analysis identifies overlooked steric clashes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
